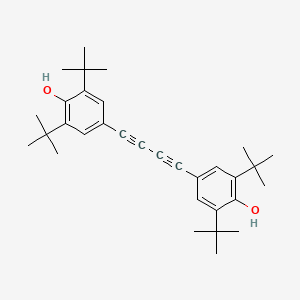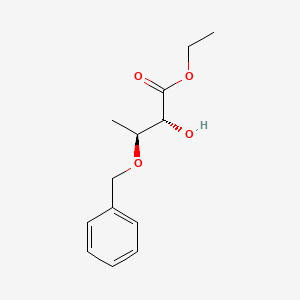![molecular formula C24H41NO5 B14229672 N-[3-(Dodecyloxy)-2-hydroxypropyl]-L-tyrosine CAS No. 731860-78-9](/img/structure/B14229672.png)
N-[3-(Dodecyloxy)-2-hydroxypropyl]-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-Hydroxy-3-(dodecyloxy)propyl]tyrosine is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a tyrosine backbone modified with a hydroxypropyl group and a dodecyloxy chain, which imparts distinct physicochemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-Hydroxy-3-(dodecyloxy)propyl]tyrosine typically involves the reaction of tyrosine with 2-hydroxy-3-(dodecyloxy)propyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of tyrosine attacks the electrophilic carbon of the chloride compound, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors and microwave-assisted synthesis are potential methods to enhance yield and reduce reaction time.
化学反応の分析
Types of Reactions: N-[2-Hydroxy-3-(dodecyloxy)propyl]tyrosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The dodecyloxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction can regenerate the hydroxyl group.
科学的研究の応用
N-[2-Hydroxy-3-(dodecyloxy)propyl]tyrosine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a surfactant in various chemical processes.
Biology: The compound is used in studies related to cell membrane interactions due to its amphiphilic nature.
Industry: It is utilized in the production of specialty chemicals and as an additive in cosmetic formulations.
作用機序
The mechanism by which N-[2-Hydroxy-3-(dodecyloxy)propyl]tyrosine exerts its effects involves its interaction with biological membranes. The amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms.
類似化合物との比較
- N-[2-Hydroxy-3-(octyloxy)propyl]tyrosine
- N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine
- N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine
Comparison: N-[2-Hydroxy-3-(dodecyloxy)propyl]tyrosine is unique due to its specific dodecyloxy chain length, which imparts distinct hydrophobic properties compared to its shorter or longer chain analogs. This affects its solubility, membrane interaction, and overall bioactivity, making it suitable for specific applications where these properties are advantageous.
特性
CAS番号 |
731860-78-9 |
|---|---|
分子式 |
C24H41NO5 |
分子量 |
423.6 g/mol |
IUPAC名 |
(2S)-2-[(3-dodecoxy-2-hydroxypropyl)amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C24H41NO5/c1-2-3-4-5-6-7-8-9-10-11-16-30-19-22(27)18-25-23(24(28)29)17-20-12-14-21(26)15-13-20/h12-15,22-23,25-27H,2-11,16-19H2,1H3,(H,28,29)/t22?,23-/m0/s1 |
InChIキー |
RLKNEAWSMFTUDC-WCSIJFPASA-N |
異性体SMILES |
CCCCCCCCCCCCOCC(CN[C@@H](CC1=CC=C(C=C1)O)C(=O)O)O |
正規SMILES |
CCCCCCCCCCCCOCC(CNC(CC1=CC=C(C=C1)O)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[6-(Dimethylamino)-5-(propylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14229589.png)
![3-{[1-(2-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14229597.png)
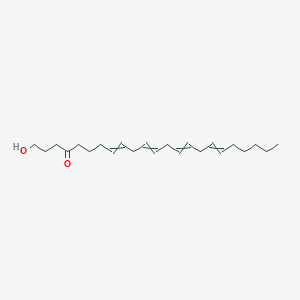
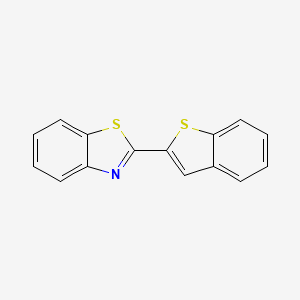
![2-Furancarboxamide, N-[(2-chlorophenyl)methyl]-5-nitro-](/img/structure/B14229608.png)
![Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane](/img/structure/B14229616.png)
![3-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid](/img/structure/B14229622.png)
![N,N-Dipentyl-4-[2-(pyridin-4-yl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14229633.png)
![Hydroperoxide, 1-[2-(4-methoxyphenyl)ethyl]-1,2-dimethylpropyl](/img/structure/B14229640.png)

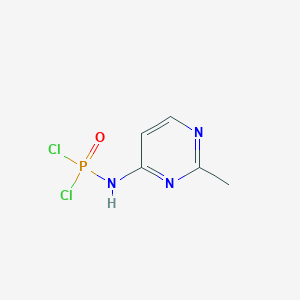
![3,3'-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine]](/img/structure/B14229661.png)
